Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18116840
Molecular Formula: C16H26N2O3
Molecular Weight: 294.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N2O3 |
|---|---|
| Molecular Weight | 294.39 g/mol |
| IUPAC Name | tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-11H2,1-3H3 |
| Standard InChI Key | JITFUYRFGBSJKY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C#N |
Introduction
Chemical Structure and Nomenclature
The molecular formula of tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate is C₁₆H₂₆N₂O₃, with a molecular weight of 294.39 g/mol . The IUPAC name reflects its bicyclic architecture: a piperidine ring (six-membered amine) substituted at the 4-position with a 4-cyanooxane moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. Key structural features include:
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Piperidine ring: A saturated heterocycle providing conformational rigidity and sites for further functionalization.
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4-Cyanooxane: A tetrahydropyran derivative with a cyano group at the 4-position, introducing electrophilic reactivity and hydrogen-bonding potential.
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Boc protecting group: Enhances solubility in organic solvents and stabilizes the piperidine nitrogen against undesired reactions during synthesis .
The compound’s SMILES notation, CC(C)(C)OC(=O)N1CCC(CC1)(C2CCOCC2)C#N, encodes its connectivity, while the InChIKey (MOL) facilitates database searches . X-ray crystallography data are unavailable, but computational models predict a chair conformation for the piperidine ring and a distorted boat structure for the oxane moiety due to steric effects from the cyano group.
Synthesis and Manufacturing
| Supplier | Purity (%) | Quantity | Price ($) | Lead Time |
|---|---|---|---|---|
| Enamine US | 95 | 100 mg | 258 | 2 days |
| Enamine Ltd | 95 | 5 g | 2,152 | 5 days |
| A2B Chem | 95 | 1 g | 1,571 | 12 days |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s LogP value of 1.69 indicates moderate lipophilicity, favoring solubility in dichloromethane, THF, and ethyl acetate over water . The Boc group contributes to this behavior by masking the polar amine, while the cyanooxane introduces limited hydrophilicity.
Stability and Reactivity
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Thermal stability: Decomposition occurs above 200°C, typical for carbamates.
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Acid sensitivity: The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine.
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Nitrile reactivity: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides, respectively .
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 294.39 g/mol |
| Heavy Atom Count | 21 |
| Rotatable Bonds | 3 |
| Polar Surface Area | 63 Ų |
| Hydrogen Bond Acceptors | 3 |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s bifunctional nature (amine + nitrile) makes it valuable for constructing bioactive molecules:
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Amine deprotection: Boc removal yields 4-(4-cyanooxan-4-yl)piperidine, a building block for kinase inhibitors or GPCR modulators .
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Nitrile conversion: Catalytic hydrogenation produces primary amines, while hydrolysis forms carboxylic acids for peptide coupling .
Case Study: Analogous Compounds
The structurally related tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylate (CAS: 1148003-98-8) demonstrates anti-cancer activity in preclinical models, highlighting the therapeutic potential of cyano-piperidine derivatives . Similarly, 1-benzyl-N-(4-cyanooxan-4-yl)piperidine-3-carboxamide (CAS: 1436132-80-7) has been explored as a neurokinin receptor antagonist .
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